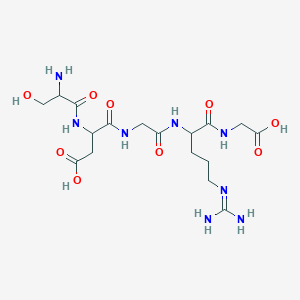

H-Ser-Asp-Gly-Arg-Gly-OH

Vue d'ensemble

Description

Peptides like "H-Ser-Asp-Gly-Arg-Gly-OH" are synthesized through a series of chemical reactions that link amino acids in a specific sequence. These peptides have diverse functions, including roles in biological signaling and cellular interactions. The detailed characteristics of peptides depend on their amino acid composition and sequence, influencing their synthesis, structure, and reactivity.

Synthesis Analysis

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS) techniques or enzymatic methods. For instance, the synthesis of the tripeptide Bz-Arg-Gly-Asp(OH) combined chemical and enzymatic methods, indicating a versatile approach for peptide synthesis that could be applicable to "H-Ser-Asp-Gly-Arg-Gly-OH" (Hou et al., 2005).

Molecular Structure Analysis

The molecular structure of peptides is crucial for their biological function and interaction with other molecules. NMR and molecular dynamic simulations provide insights into the conformational analysis of peptides, revealing structures such as beta-turns and hydrogen bond networks essential for their activity (Bogdanowich-Knipp et al., 1999).

Chemical Reactions and Properties

Peptides undergo various chemical reactions, including cyclization, which affects their stability and function. The conversion of peptides to cyclic forms or their degradation products can significantly impact their biological activity, as shown in the study of cyclo-(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH and its cyclic imide degradation product (Bogdanowich-Knipp et al., 1999).

Physical Properties Analysis

The physical properties of peptides, such as solubility and thermal stability, are influenced by their amino acid composition and sequence. Techniques like IR, NMR, and UV-visible spectroscopy provide insights into the physical characteristics of peptides, including their stability and structure in solution (Djordjevic et al., 1997).

Chemical Properties Analysis

The chemical properties of peptides, such as their reactivity and interaction with other molecules, are crucial for their biological functions. Studies on the hydrogen-bond structures and the stretching frequencies of carboxylic acids provide valuable information on the chemical behavior of peptides, particularly those containing Asp and Glu side chains (Takei et al., 2008).

Applications De Recherche Scientifique

1. Conformational Analysis and Stability

The peptide cyclo-(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH, which is structurally related to H-Ser-Asp-Gly-Arg-Gly-OH, has been analyzed for its conformation and stability. Through NMR and molecular dynamic simulations, it was found that the peptide has a stable solution conformation. This study contributes to understanding the stability and conformational dynamics of similar peptides, which is essential in designing peptide-based therapeutics (Bogdanowich-Knipp, Jois, & Siahaan, 1999).

2. Tuberculin Activity of Synthetic Peptides

Research on synthetic peptides, including H-Asp-Gly-Gly-Ser-Glu-Ser-Glu-Gly-OH, has been conducted to investigate their tuberculin activity. This research is significant for developing diagnostic tools and understanding immune responses in tuberculosis. The studied peptides did not exhibit as much activity as the tuberculin skin-test antigen, providing insights into the specificity and design of diagnostic peptides (Toida, Yamamoto, Takuma, Suzuki, & Hirata, 1985).

3. Analysis of Major Histocompatibility Complex Alloantigens

Studies on the amino-terminal sequences of murine histocompatibility antigens have revealed sequences similar to H-Ser-Asp-Gly-Arg-Gly-OH. These findings are crucial for understanding the molecular basis of immune recognition and the development of immunotherapies (Uehara, Ewenstein, Martinko, Nathenson, Coligan, & Kindt, 1980).

4. Synthesis and Activity of Glutathione Analogues

Research on the synthesis and activity of novel glutathione analogues, such as H-Glo(-Ser-Gly-OH)-OH and H-Glo(-Asp-Gly-OH)-OH, provides valuable insights into the development of inhibitors for specific enzymes like human GST P1-1. This is significant for drug development and understanding enzymatic functions (Cacciatore, Caccuri, Di Stefano, Luisi, Nalli, Pinnen, Ricci, & Sozio, 2003).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-[[2-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N8O9/c18-8(7-26)14(32)25-10(4-12(28)29)16(34)22-5-11(27)24-9(2-1-3-21-17(19)20)15(33)23-6-13(30)31/h8-10,26H,1-7,18H2,(H,22,34)(H,23,33)(H,24,27)(H,25,32)(H,28,29)(H,30,31)(H4,19,20,21)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLWLKCNNYTXDT-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ser-Asp-Gly-Arg-Gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)

![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)

![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)